molecular formula C10H10O5 B1293594 Dimethyl 4-hydroxyisophthalate CAS No. 5985-24-0

Dimethyl 4-hydroxyisophthalate

Cat. No. B1293594
Key on ui cas rn: 5985-24-0
M. Wt: 210.18 g/mol
InChI Key: ALBUJVBOIXVVLS-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

A solution of dimethyl-4-hydroxyisophthalate (10.0 g, 47.6 mmol) in pyridine (70 mL) was heated to reflux for 15 h. The reaction mixture was concentrated in vacuo and acidified with 1N HCl at 0° C. The resulting solid was collected by filtration, washed with water and dried in vacuo to provide the title compound (9.3 g, 100%) as a white solid. 1H NMR (DMSO-d6) δ 8.40 (d, J=2.0 Hz, 1H), 8.06 (dd, J=8.4, 2.0 Hz, 1H), 7.07 (d, J=8.4 Hz, 1H), 3.84 (s, 3H); MS(ESI−) m/z 195.2 (M−H)−.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:6]([C:7]([O:9]C)=[O:8])[CH:5]=1>N1C=CC=CC=1>[OH:14][C:11]1[CH:12]=[CH:13][C:4]([C:3]([O:2][CH3:1])=[O:15])=[CH:5][C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=C(C=C1)O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 h
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
acidified with 1N HCl at 0° C
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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